molecular formula C20H17N3O2S B13357837 Methyl 2-{[6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate

Methyl 2-{[6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate

Cat. No.: B13357837
M. Wt: 363.4 g/mol
InChI Key: MSPVRHOEUVBIJD-UHFFFAOYSA-N
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Description

Methyl 2-{[6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a thienyl group and an imidazo[1,2-a]pyridine core, makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Methyl 2-{[6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone.

    Introduction of the thienyl group: This step involves the use of a thienyl-substituted reagent, such as 2-thiophenecarboxaldehyde, in a cyclization reaction.

    Esterification: The final step involves the esterification of the resulting compound with methyl benzoate under acidic conditions to form the desired product.

Industrial production methods may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 2-{[6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Methyl 2-{[6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-{[6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core is known to bind to various biological macromolecules, modulating their activity and leading to therapeutic effects. The thienyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar compounds to Methyl 2-{[6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate include other imidazo[1,2-a]pyridine derivatives, such as:

    Zolpidem: A well-known sedative-hypnotic drug used for the treatment of insomnia.

    Alpidem: An anxiolytic drug with a similar imidazo[1,2-a]pyridine core.

    Olprinone: A cardiotonic agent used in the treatment of heart failure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazo[1,2-a]pyridine derivatives.

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 2-[(6-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)amino]benzoate

InChI

InChI=1S/C20H17N3O2S/c1-13-9-10-17-22-18(16-8-5-11-26-16)19(23(17)12-13)21-15-7-4-3-6-14(15)20(24)25-2/h3-12,21H,1-2H3

InChI Key

MSPVRHOEUVBIJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC=CC=C3C(=O)OC)C4=CC=CS4)C=C1

Origin of Product

United States

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